molecular formula C14H10O5 B2414064 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde CAS No. 1219927-05-5

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde

Cat. No.: B2414064
CAS No.: 1219927-05-5
M. Wt: 258.229
InChI Key: CPRVARVYXFFOOH-UHFFFAOYSA-N
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Description

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde is an organic compound with a complex structure, characterized by the presence of formyl and hydroxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde typically involves the reaction of 2,3-dihydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Formyl-2-hydroxyphenoxy)acetamide
  • 3-Formylchromone
  • 2-Hydroxybenzaldehyde

Uniqueness

3-(3-Formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde is unique due to its specific arrangement of formyl and hydroxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-7-9-3-1-5-11(13(9)17)19-12-6-2-4-10(8-16)14(12)18/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRVARVYXFFOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=CC(=C2O)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219927-05-5
Record name 3-(3-formyl-2-hydroxyphenoxy)-2-hydroxybenzaldehyde
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